molecular formula C6H11N3O7 B14722275 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide CAS No. 6939-43-1

1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide

Cat. No.: B14722275
CAS No.: 6939-43-1
M. Wt: 237.17 g/mol
InChI Key: HHSBOVDFMVGNGS-UHFFFAOYSA-N
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Description

1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is a complex organic compound characterized by the presence of multiple hydroxyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with hydroxylating agents under controlled conditions to introduce the hydroxyl groups. The carboxamide groups are then introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethoxypropane: A related compound with methoxy groups instead of hydroxyl groups.

    1,1,3,3-Tetraethoxypropane: Similar structure but with ethoxy groups.

Uniqueness

1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

6939-43-1

Molecular Formula

C6H11N3O7

Molecular Weight

237.17 g/mol

IUPAC Name

1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide

InChI

InChI=1S/C6H11N3O7/c10-3(7-14)1-6(13,5(12)9-16)2-4(11)8-15/h13-16H,1-2H2,(H,7,10)(H,8,11)(H,9,12)

InChI Key

HHSBOVDFMVGNGS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NO)C(CC(=O)NO)(C(=O)NO)O

Origin of Product

United States

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